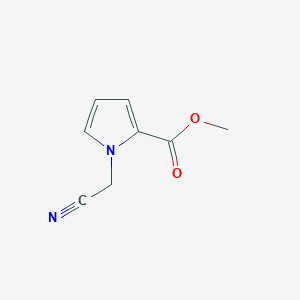

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Description

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate (CAS: 123257-07-8) is a heterocyclic compound featuring a pyrrole ring substituted with a cyanomethyl group at the nitrogen atom and a methyl ester at the 2-position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol . The compound is stored under dry conditions at 2–8°C and carries safety warnings for toxicity (H302, H312, H332) related to ingestion, skin contact, or inhalation .

For example, compounds like methyl 1-((6-formylpyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate (HL5) are prepared by reacting methyl 1H-pyrrole-2-carboxylate with substituted halides under controlled conditions .

Properties

IUPAC Name |

methyl 1-(cyanomethyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDJXPPAFDJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation via Hantzsch Synthesis

The Hantzsch pyrrole synthesis remains a cornerstone for constructing substituted pyrroles. In one adaptation, dimethyl acetonedicarboxylate reacts with ethanolamine-derived enamines in acetonitrile under reflux to yield 1-substituted pyrrole dicarboxylic acid esters. For methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, bromocetaldehyde is introduced to generate intermediates such as 1-(2-hydroxyethyl)pyrrole , which undergoes cyclization with sodium hydride in dimethylformamide (DMF). Subsequent functionalization involves:

Key Reaction Conditions:

Zav’yalov Pyrrole Synthesis with Enamino Malonates

The Zav’yalov method leverages enamino malonate intermediates for pyrrole formation. Ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates cyclize in acetic anhydride to form 4-acetoxy-1-acetyl-5-cyanomethylpyrrole-3-carboxylate. Transesterification with methanol then replaces the ethyl ester with a methyl group, followed by deprotection of the acetyl group under basic conditions.

Optimization Insights:

-

Cyclization Catalyst : Acetic anhydride acts as both solvent and dehydrating agent.

-

Selectivity : Substituent positioning is controlled by the electronic effects of the cyanomethyl group, directing carboxylation to the 2-position.

Direct Cyanomethylation of Preformed Pyrrole Esters

SN2 Displacement on Halogenated Pyrroles

A streamlined approach involves halogenated pyrrole esters, such as methyl 1-(2-chloroethyl)-1H-pyrrole-2-carboxylate. Treatment with sodium cyanide in DMF facilitates SN2 displacement, replacing the chloro group with cyanomethyl.

Critical Parameters:

Metal-Catalyzed Cyanation

Palladium-catalyzed cyanation offers an alternative for introducing cyanomethyl groups. Methyl 1-(iodomethyl)-1H-pyrrole-2-carboxylate reacts with trimethylsilyl cyanide (TMSCN) in the presence of Pd(PPh3)4, yielding the target compound via transmetallation.

Performance Metrics:

-

Catalyst Loading : 5 mol% Pd(PPh3)4.

-

Solvent : Tetrahydrofuran (THF) at 80°C.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Dimethyl acetonedicarboxylate, ethanolamine | Cyclization, cyanomethylation | 38–43 | 90–92 | Moderate |

| Zav’yalov Synthesis | Enamino malonates | Cyclization, transesterification | 50–65 | 88–90 | High |

| Direct Cyanomethylation | Halogenated pyrroles | SN2 displacement | 70–75 | 95–98 | High |

| Pd-Catalyzed Cyanation | Iodomethyl pyrrole | Transmetallation | 68–75 | 93–95 | Low |

Advantages and Limitations :

-

Hantzsch Method : Provides structural versatility but suffers from moderate yields due to competing side reactions.

-

Zav’yalov Route : High scalability but requires rigorous control over cyclization conditions to avoid byproducts like isosuccinimide intermediates.

-

Direct Cyanomethylation : Superior yields and purity but depends on access to halogenated precursors.

-

Pd-Catalyzed Cyanation : Chemoselective but limited by catalyst cost and sensitivity to moisture.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Cyclization Reactions

During Hantzsch-type cyclizations, premature decomposition of intermediates can lead to diketone byproducts. Stabilizing enamines with electron-withdrawing groups (e.g., cyano) reduces this risk. In the Zav’yalov synthesis, over-acylation is mitigated by using stoichiometric acetic anhydride and short reaction times.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- Structure : The compound features a pyrrole ring with a cyanomethyl group and a carboxylate ester, which contributes to its reactivity and potential interactions with biological systems.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, in anticancer research. These compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrrole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .

2. Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives has been documented, suggesting that this compound may exhibit similar properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for novel antimicrobial agents .

3. Calcium Channel Blockers

Predictions based on computational models suggest that this compound may act as a calcium channel blocker, which could be beneficial in treating conditions like hypertension and angina. The presence of the ester function is believed to enhance its pharmacological profile in this context .

Synthetic Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. For example, it can be used in the synthesis of substituted pyrroles, which are key structures in many bioactive compounds .

2. Polymer Chemistry

The compound can also be utilized in polymer chemistry for creating functionalized polymers. Its reactive groups allow for incorporation into polymer backbones or side chains, leading to materials with tailored properties for specific applications such as drug delivery systems or coatings .

Case Studies

Mechanism of Action

The mechanism by which methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a bioisostere, mimicking other functional groups and enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Cyanomethyl vs. In contrast, the methoxymethyl group (–CH₂OCH₃) is electron-donating, enhancing ring electron density .

- Aryl vs. Alkyl Substituents: The 3-chloro-2-methylphenyl group in introduces steric bulk and lipophilicity, likely reducing solubility in polar solvents compared to the smaller cyanomethyl group.

Spectroscopic Differences

- NMR Shifts: HL5 (): The aldehyde proton in HL5 resonates at δ ~9.8 ppm (¹H NMR), while the pyrrole protons appear between δ 6.1–7.0 ppm. The ester carbonyl in similar compounds typically shows ¹³C NMR signals at δ ~160–165 ppm . Cyanomethyl Group: The –CH₂CN protons are expected near δ 4.0–4.5 ppm (¹H NMR), with the nitrile carbon at δ ~115–120 ppm (¹³C NMR), based on analogous nitrile-containing compounds .

Biological Activity

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with bromoacetonitrile, followed by cycloaddition reactions with acetylenic dipolarophiles. The resulting pyrrole derivatives can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups indicative of their structure .

Antitumor Activity

Recent studies have demonstrated that several pyrrole derivatives exhibit dose- and time-dependent cytotoxic effects against various cancer cell lines. In particular, compounds derived from this compound have been tested against human adenocarcinoma-derived cell lines such as LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). The results indicate significant antitumor properties, particularly against LoVo cells, where certain derivatives showed high cytotoxicity .

Antimicrobial Properties

Pyrrole derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular processes, such as bacterial topoisomerases and mycolic acid biosynthesis in Mycobacterium tuberculosis.

- Cytotoxic Effects : The observed cytotoxicity against cancer cell lines suggests that these compounds may induce apoptosis or disrupt cellular metabolism in tumor cells .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on various cell lines, derivatives of this compound exhibited varying levels of toxicity. For instance:

- LoVo Cells : High cytotoxicity was recorded for specific derivatives.

- MCF-7 Cells : Moderate toxicity was observed.

The findings suggest that structural modifications can significantly influence the biological activity of these compounds .

Case Study 2: Antimicrobial Testing

A series of pyrrole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity with MIC values in the low nanomolar range. This highlights the potential for developing new antimicrobial agents based on the pyrrole scaffold .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 1-(cyanomethyl)-1H-pyrrole | LoVo | 10 | Apoptosis induction |

| Methyl 1-(cyanomethyl)-1H-pyrrole | MCF-7 | 25 | Metabolic disruption |

| Pyrrole Derivative A | E. coli | 5 | Topoisomerase inhibition |

| Pyrrole Derivative B | S. aureus | 15 | Cell wall synthesis inhibition |

Q & A

Q. Q1. What are the established synthetic routes for methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, and what parameters govern yield optimization?

A1. Synthesis typically involves pyrrole ring formation followed by cyanomethylation. A general procedure (applicable to analogs) includes:

- Step 1 : Cyclization via Ag₂CO₃-catalyzed reactions of alkynones with isocyanoacetates (e.g., ethyl isocyanoacetate) in NMP at 80–85°C for 2–4 hours .

- Step 2 : Cyanomethylation at the pyrrole nitrogen using reagents like bromoacetonitrile under basic conditions.

- Critical Parameters : Temperature control (±5°C) during cyclization, stoichiometric ratios (1.5 equiv of isocyanoacetate), and purification via flash chromatography (hexane:EtOAc gradients). Yields for similar compounds range from 27–66% .

Advanced Reactivity

Q. Q2. How can regioselectivity be controlled during cyanomethylation of methyl 1H-pyrrole-2-carboxylate derivatives?

A2. Regioselectivity depends on:

- Substrate Design : Pre-functionalization of the pyrrole ring (e.g., electron-withdrawing groups at C3/C5) directs cyanomethylation to the N1 position.

- Reagent Choice : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems enhances selectivity for N-alkylation over O-alkylation .

- Monitoring : In-situ NMR or LC-MS to track intermediate formation. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show predictable substitution patterns under acidic coupling conditions .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods validate the structure of this compound?

A3. Key methods include:

- ¹H/¹³C NMR : Characteristic peaks for the cyanomethyl group (δ ~3.8–4.2 ppm for CH₂CN) and ester carbonyl (δ ~165–170 ppm). For analogs, coupling constants (e.g., J = 7.2 Hz for ethyl esters) confirm substituent orientation .

- X-ray Crystallography : Planarity of the pyrrole ring (dihedral angle <5° with the ester group) and hydrogen-bonding patterns (e.g., N–H⋯O interactions in centrosymmetric dimers) validate solid-state structure .

Reactivity Under Basic/Acidic Conditions

Q. Q4. How does the cyanomethyl group in pyrrole carboxylate esters react under basic or acidic conditions?

A4. Reactivity trends observed in analogs:

- Basic Conditions : Cyanomethyl groups undergo hydrolysis to carboxylic acids (e.g., conversion to 1-(carboxymethyl)-1H-pyrrole-2-carboxylate) at elevated temperatures (60–80°C) in NaOH/EtOH .

- Acidic Conditions : Protonation of the pyrrole nitrogen enhances electrophilic substitution at C3/C5, enabling further functionalization (e.g., nitration, halogenation) .

Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported synthetic yields for pyrrole carboxylates?

A5. Yield variations (e.g., 23–98% for similar compounds) arise from:

- Impurity Profiles : Residual Ag₂CO₃ or side products (e.g., dimerized intermediates) may skew yields. Use of high-purity reagents and TLC monitoring reduces inconsistencies .

- Scale Effects : Milligram-scale syntheses often report lower yields due to handling losses. Optimize via iterative recrystallization or column chromatography .

Research Applications

Q. Q6. In medicinal chemistry, how is this compound utilized as a building block?

A6. Applications include:

- Pharmacophore Design : The cyanomethyl group serves as a bioisostere for carboxylic acids, enhancing membrane permeability in kinase inhibitors .

- Prodrug Synthesis : Ester derivatives (e.g., hydrochloride salts) improve solubility for in vivo studies. For example, methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride is used in antitumor agent development .

Stability and Storage

Q. Q7. What storage conditions ensure the stability of this compound?

A7. Based on analogs:

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV exposure; amber vials reduce decomposition.

- Stabilizers : Additives like BHT (0.015–0.04%) inhibit radical degradation in liquid formulations .

Mechanistic Studies

Q. Q8. What computational methods predict the reactivity of this compound in catalytic systems?

A8. Strategies include:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C3 position in pyrroles is often reactive in Pd-catalyzed cross-couplings .

- Retrosynthetic AI Tools : Platforms leveraging Reaxys or Pistachio databases propose feasible routes, prioritizing cyanomethylation after pyrrole core assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.